Enhanced Lipophilicity via 5,7-Difluorination
The 5,7-difluoro substitution on the indoline core increases the calculated partition coefficient (XLogP3) from 2.5 (non-fluorinated 1-((benzyloxy)carbonyl)indoline-2-carboxylic acid) to 3.0, representing a ΔXLogP3 of +0.5 [1][2]. Molecular weight correspondingly increases from 297.31 to 333.29 g/mol. This lipophilicity shift is consistent with class-level observations that aryl fluorination enhances membrane permeability and protein binding potential [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 333.29 g/mol |
| Comparator Or Baseline | 1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: XLogP3 = 2.5; MW = 297.31 g/mol |
| Quantified Difference | ΔXLogP3 = +0.5; ΔMW = +35.98 Da |
| Conditions | Computed by XLogP3 algorithm (PubChem); values from PubChem CID 154704935 (target) vs. CID 2776400 (non-fluorinated analog) |
Why This Matters
Selecting the 5,7-difluorinated analog provides systematically higher lipophilicity, which is a critical parameter in optimizing blood-brain barrier penetration, oral absorption, and target engagement in medicinal chemistry programs.
- [1] PubChem CID 154704935: 1-[(benzyloxy)carbonyl]-5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid. Computed Properties (XLogP3). National Center for Biotechnology Information (2024). View Source
- [2] PubChem CID 2776400: 1-[(benzyloxy)carbonyl]-2-indolinecarboxylic acid. Computed Properties (XLogP3). National Center for Biotechnology Information (2024). View Source
- [3] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
